2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)propanamide
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Overview
Description
2-(4-Chloro-3,5-dimethylphenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a dimethoxyphenyl group, and a pyridinyl group attached to a propanamide backbone. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)propanamide typically involves multiple steps:
Formation of 4-chloro-3,5-dimethylphenoxy intermediate: This step involves the chlorination of 3,5-dimethylphenol to form 4-chloro-3,5-dimethylphenol, which is then reacted with propanoic acid to form 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid.
Amidation reaction: The 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3,5-dimethylphenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chloro-3,5-dimethylphenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, the pyridinyl group may interact with nucleotide-binding sites, while the phenoxy and dimethoxyphenyl groups may engage in hydrophobic interactions with protein surfaces .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid: Shares the chlorinated phenoxy group but lacks the amide and pyridinyl groups.
4-Chloro-3,5-dimethylphenol: Contains the chlorinated phenoxy group but lacks the propanamide and pyridinyl groups.
Uniqueness
2-(4-Chloro-3,5-dimethylphenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)propanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyridinyl group, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H27ClN2O4 |
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Molecular Weight |
454.9 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C25H27ClN2O4/c1-16-12-20(13-17(2)24(16)26)32-18(3)25(29)28(23-8-6-7-11-27-23)15-19-9-10-21(30-4)22(14-19)31-5/h6-14,18H,15H2,1-5H3 |
InChI Key |
RQGAQHKAXWGYPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3 |
Origin of Product |
United States |
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